molecular formula C13H15NO4 B8802121 1-(2-Hydroxy-3-phenoxypropyl)pyrrolidine-2,5-dione CAS No. 83195-24-8

1-(2-Hydroxy-3-phenoxypropyl)pyrrolidine-2,5-dione

Cat. No. B8802121
Key on ui cas rn: 83195-24-8
M. Wt: 249.26 g/mol
InChI Key: RQRSZRNJLQQNGJ-UHFFFAOYSA-N
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Patent
US04450173

Procedure details

A mixture of 15 gm (0.1 mole) of 2,3-epoxypropoxybenzene (prepared as described in Example I) and 9.9 gm (0.1 mole) of succinimide in 100 mL ethanol having 10 drops of pyridine was heated to reflux for 4 hours. After standing 24 hours at room temperature a white crystalline product separated. This material was collected, air-dried and recrystallized from 700 mL ethyl acetate:hexane (6:1) to give 18 gm (72%) of white crystals: mp 130°. The NMR spectrum and the elemental analyses were consistent with the assigned structure.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:11][CH:2]1[CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:12]1(=[O:18])[NH:16][C:15](=[O:17])[CH2:14][CH2:13]1>C(O)C.N1C=CC=CC=1>[C:15]1(=[O:17])[N:16]([CH2:11][CH:2]([OH:1])[CH2:3][O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:12](=[O:18])[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
O1C(COC2=CC=CC=C2)C1
Name
Quantity
9.9 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Name
Quantity
100 mL
Type
catalyst
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
a white crystalline product separated
CUSTOM
Type
CUSTOM
Details
This material was collected
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 700 mL ethyl acetate:hexane (6:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCC(N1CC(COC1=CC=CC=C1)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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